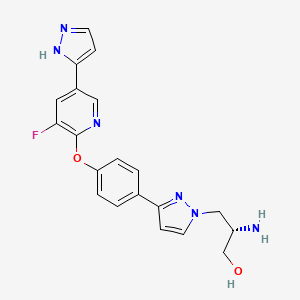
Lta4H-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lta4H-IN-2 is a compound known for its inhibitory effects on leukotriene A4 hydrolase (LTA4H), an enzyme involved in the inflammatory response. LTA4H converts leukotriene A4 to leukotriene B4, a potent chemotactic agent for neutrophils and other immune cells. By inhibiting LTA4H, this compound can potentially modulate inflammatory processes and has been studied for its therapeutic potential in various diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lta4H-IN-2 involves multiple steps, starting with the preparation of key intermediates. One common approach includes the use of fragment-based drug design, where small molecular fragments are identified and optimized for binding to the active site of LTA4H. These fragments are then chemically modified to enhance their inhibitory potency.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet regulatory standards for pharmaceutical compounds.
Chemical Reactions Analysis
Types of Reactions
Lta4H-IN-2 primarily undergoes reactions typical of small organic molecules, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as a tool compound to study the enzymatic activity of LTA4H and its role in leukotriene biosynthesis.
Biology: Investigated for its effects on immune cell function and inflammatory responses.
Medicine: Explored as a potential therapeutic agent for inflammatory diseases, including asthma, arthritis, and cancer.
Industry: Utilized in the development of anti-inflammatory drugs and as a reference compound in pharmacological studies.
Mechanism of Action
Lta4H-IN-2 exerts its effects by binding to the active site of LTA4H, thereby inhibiting its enzymatic activity. This inhibition prevents the conversion of leukotriene A4 to leukotriene B4, reducing the production of this potent inflammatory mediator. The molecular targets involved include the zinc ion in the active site of LTA4H and key amino acid residues that facilitate the enzyme’s catalytic function.
Comparison with Similar Compounds
Similar Compounds
Bestatin: Another inhibitor of LTA4H, known for its aminopeptidase activity.
LYS006: A highly selective LTA4H inhibitor currently under investigation for various inflammatory conditions.
Uniqueness
Lta4H-IN-2 is unique in its specific binding affinity and inhibitory potency against LTA4H. Compared to other inhibitors, it offers a distinct chemical structure that allows for effective modulation of the enzyme’s activity, making it a valuable tool in both research and therapeutic applications.
Properties
Molecular Formula |
C20H19FN6O2 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
(2S)-2-amino-3-[3-[4-[3-fluoro-5-(1H-pyrazol-5-yl)pyridin-2-yl]oxyphenyl]pyrazol-1-yl]propan-1-ol |
InChI |
InChI=1S/C20H19FN6O2/c21-17-9-14(18-5-7-24-25-18)10-23-20(17)29-16-3-1-13(2-4-16)19-6-8-27(26-19)11-15(22)12-28/h1-10,15,28H,11-12,22H2,(H,24,25)/t15-/m0/s1 |
InChI Key |
NQHGXSVGARINPB-HNNXBMFYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=NN(C=C2)C[C@@H](CO)N)OC3=C(C=C(C=N3)C4=CC=NN4)F |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2)CC(CO)N)OC3=C(C=C(C=N3)C4=CC=NN4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


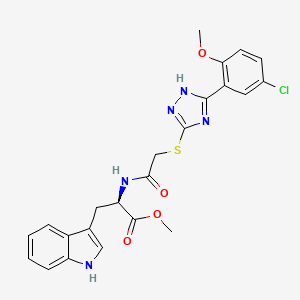
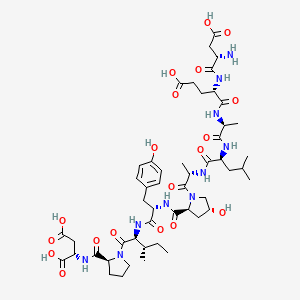


![(6Z,9Z,28Z,31Z)-19-[4-(dimethylamino)butyl]heptatriaconta-6,9,28,31-tetraen-19-ol](/img/structure/B12385140.png)
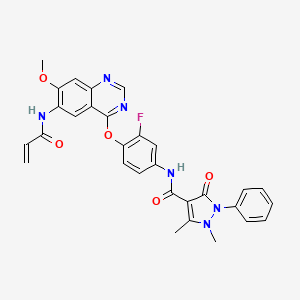

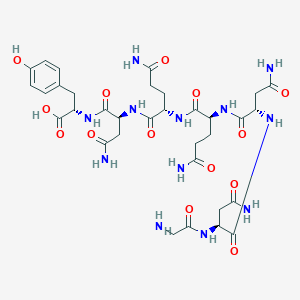
![[1,1,2,3,3-pentadeuterio-1,3-bis[[(Z)-octadec-9-enoyl]oxy]propan-2-yl] (10Z,13Z)-nonadeca-10,13-dienoate](/img/structure/B12385154.png)
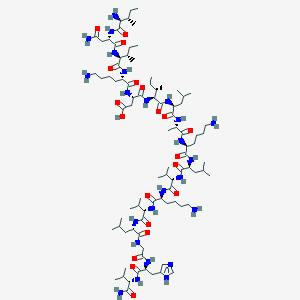
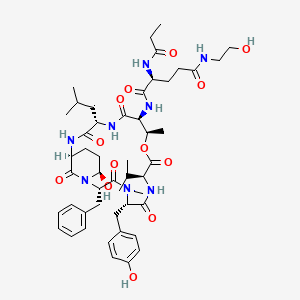

![N-cyclopropyl-3-(1-methyltriazol-4-yl)-4-[(1S)-1-pyridin-2-ylethoxy]benzamide](/img/structure/B12385169.png)
![(1'S,3'R,3aS,7R,7'R,8aS,9'S,10'S)-12'-acetyl-10'-hydroxy-7,9'-dimethyl-4'-methylidene-6-[(E)-3-oxobut-1-enyl]spiro[4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-3,13'-6-oxatricyclo[8.4.0.03,7]tetradec-11-ene]-2,5'-dione](/img/structure/B12385175.png)
